8-(4-bromophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione
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Overview
Description
8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrimido[5,4-d][1,2]diazepine derivatives This compound is characterized by its unique structure, which includes bromophenyl and methylphenyl groups attached to a pyrimido-diazepine core
Preparation Methods
The synthesis of 8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimido-diazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of bromophenyl and methylphenyl groups: This is achieved through substitution reactions using brominated and methylated aromatic compounds.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Chemical Reactions Analysis
8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar compounds to 8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE include other pyrimido-diazepine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Some examples include:
- 8-(4-Chlorophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrimido[5,4-d][1,2]diazepine-2,4-dione
- 8-(4-Fluorophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H,9H-pyrimido[5,4-d][1,2]diazepine-2,4-dione
The uniqueness of 8-(4-BROMOPHENYL)-1,3-DIMETHYL-5-(4-METHYLPHENYL)-1H,2H,3H,4H,9H-PYRIMIDO[5,4-D][1,2]DIAZEPINE-2,4-DIONE lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C22H19BrN4O2 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
8-(4-bromophenyl)-1,3-dimethyl-5-(4-methylphenyl)-9H-pyrimido[5,4-d]diazepine-2,4-dione |
InChI |
InChI=1S/C22H19BrN4O2/c1-13-4-6-15(7-5-13)20-19-18(26(2)22(29)27(3)21(19)28)12-17(24-25-20)14-8-10-16(23)11-9-14/h4-11H,12H2,1-3H3 |
InChI Key |
NFLRLWAJTSGLNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(CC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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